molecular formula C12H7F5N2O2 B1473252 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1394647-33-6

5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1473252
CAS RN: 1394647-33-6
M. Wt: 306.19 g/mol
InChI Key: NFUVPXZDMFZTEG-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated molecule. Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields . The molecule contains a trifluoromethyl (CF3), difluoromethyl (CF2H) group . The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .


Synthesis Analysis

The synthesis of trifluoromethyl and difluoromethyl ketones from widely available carboxylic acids has been disclosed . The transformation utilizes an acyloxyphosphonium ion as the active electrophile, conveniently generated in situ from the carboxylic acid substrate by using commodity chemicals .


Molecular Structure Analysis

The structure of similar molecules has been characterized by IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction . The crystallography and conformation were analyzed, and DFT further analyzed its structure .


Chemical Reactions Analysis

The key to the success of these transformations is the use of acyloxyphosphonium ions prepared in situ as acyl electrophiles . The protocols use extremely mild reaction conditions and short reactions times and can tolerate a wide range of functional groups .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated molecules are used increasingly in everyday applications . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2O2/c13-10(14)8-7(11(20)21)9(12(15,16)17)18-19(8)6-4-2-1-3-5-6/h1-5,10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUVPXZDMFZTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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